molecular formula C4H6O4 B118178 Succinic acid CAS No. 110-15-6

Succinic acid

Cat. No.: B118178
CAS No.: 110-15-6
M. Wt: 118.09 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-N
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Description

Succinic acid (C₄H₆O₄), a four-carbon dicarboxylic acid (CAS 110-15-6), is a pivotal industrial platform chemical with applications in pharmaceuticals, food additives, polymers, and adhesives . Its molecular mass is 118.09 g/mol, with a boiling point of 235°C and a melting point of 185–190°C . Traditionally synthesized via petrochemical routes, modern bio-based production methods using microbes like Actinobacillus succinogenes have gained prominence due to sustainability advantages, yielding 11.5 kilotons annually with a 20.4% return on investment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinic acid can be synthesized through several chemical routes. One common method involves the catalytic hydrogenation of maleic acid or maleic anhydride. This process typically uses catalysts such as Raney nickel, copper, or palladium on alumina . Another method involves the oxidation of 1,4-butanediol .

Industrial Production Methods

Industrial production of this compound has evolved to include both chemical and biological methods. Traditional chemical methods involve the catalytic hydrogenation of maleic anhydride. there is a growing interest in bio-based production methods using microbial fermentation. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce this compound from renewable resources like glucose and other organic substrates .

Chemical Reactions Analysis

Neutralization Reactions

Succinic acid reacts exothermically with bases, both organic and inorganic, to form salts and water. The general reaction can be represented as follows:

C4H6O4+MOHC4H5O4M+H2O\text{C}_4\text{H}_6\text{O}_4+\text{MOH}\rightarrow \text{C}_4\text{H}_5\text{O}_4\text{M}+\text{H}_2\text{O}

where MM represents a metal ion from the base.

Reaction with Metals

This compound can react with active metals such as sodium and potassium to produce hydrogen gas and metal salts. The reaction is slow in dry conditions but can accelerate in the presence of moisture:

C4H6O4+2MC4H4O4M2+H2\text{C}_4\text{H}_6\text{O}_4+2\text{M}\rightarrow \text{C}_4\text{H}_4\text{O}_4\text{M}_2+\text{H}_2

Oxidation and Reduction Reactions

This compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents, leading to the formation of other organic compounds such as succinic anhydride or even carbon dioxide under extreme conditions:

C4H6O4+[O]C3H4O3+CO2+H2O\text{C}_4\text{H}_6\text{O}_4+[O]\rightarrow \text{C}_3\text{H}_4\text{O}_3+\text{CO}_2+\text{H}_2\text{O}

Conversely, it can be reduced by strong reducing agents to yield compounds like butanol.

Polymerization Reactions

This compound may also initiate polymerization reactions when combined with certain catalysts or under specific conditions, leading to the formation of polyesters or other polymeric materials.

Biochemical Pathways Involving this compound

This compound is an important intermediate in various metabolic pathways, particularly in the Krebs cycle (citric acid cycle), where it is produced through the decarboxylation of α-ketoglutarate:

αKG+NAD+Succinate+CO2+NADH\alpha-\text{KG}+NAD^+\rightarrow \text{Succinate}+CO_2+NADH

Metabolic Engineering for Production

Recent studies have focused on enhancing this compound production through metabolic engineering of Escherichia coli. For instance, recombinant strains have been developed that utilize sucrose for this compound production under anaerobic conditions. These engineered strains have shown significant improvements in yield and productivity:

  • Maximum succinate concentration: 26.8g/L26.8\,g/L

  • Cell-specific productivity: 0.14g/g/h0.14\,g/g/h

These advancements highlight the potential for biotechnological applications in producing this compound sustainably from renewable resources .

Scientific Research Applications

Industrial Applications

1.1 Precursor for Chemicals and Polymers

Succinic acid serves as a precursor for several high-value chemicals and polymers:

  • 1,4-Butanediol (BDO) : A key intermediate used in the production of plastics, solvents, and elastic fibers. BDO is crucial in manufacturing connectors, insulators, and other automotive components .
  • Polybutylene Succinate (PBS) : A biodegradable polymer synthesized from this compound, which is gaining traction in sustainable packaging and disposable products .

Table 1: Key Products Derived from this compound

ProductApplication Area
1,4-ButanediolPlastics, solvents
Polybutylene SuccinateBiodegradable plastics
Alkyd ResinsCoatings and paints
Polyester PolyolsPolyurethane production

1.2 Food Industry

In the food sector, this compound is utilized as an acidity regulator and flavoring agent. It is commonly found in soft drinks, jams, and other processed foods . Its safety profile allows it to be used in dietary supplements as well.

1.3 Pharmaceutical Applications

This compound plays a role in pharmaceutical formulations, acting as an excipient or intermediate in drug synthesis. Its potential therapeutic effects include anti-inflammatory properties and benefits for metabolic health .

Environmental Applications

2.1 Biodegradable Plastics

The use of this compound in producing biodegradable plastics aligns with environmental sustainability efforts. PBS, derived from this compound, is compostable and reduces reliance on fossil fuels .

2.2 Carbon Sequestration

Recent studies indicate that this compound production can aid in carbon dioxide fixation during microbial fermentation processes. This characteristic positions this compound as a component of carbon reduction strategies .

Case Studies

3.1 Microbial Production Techniques

Research has demonstrated various microbial strains capable of producing this compound efficiently:

  • Corynebacterium glutamicum : Engineered strains have achieved up to 152 g/L of this compound under anaerobic conditions through metabolic engineering techniques .
  • Actinobacillus succinogenes : Recognized as one of the most effective natural producers of this compound via fermentation processes using agro-industrial waste .

3.2 Economic Viability

A techno-economic analysis of this compound production reveals promising cost-effectiveness when utilizing renewable biomass sources compared to traditional petrochemical methods. The integration of waste biomass not only reduces costs but also enhances sustainability .

Mechanism of Action

Succinic acid exerts its effects primarily through its role in the citric acid cycle. It is converted into fumarate by the enzyme succinate dehydrogenase in complex II of the electron transport chain, which is involved in ATP production. This compound also acts as a signaling molecule, influencing gene expression and cellular function. It has been shown to stimulate neural system recovery and enhance immune function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Succinic acid is distinguished from other organic acids by its dicarboxylic structure and unique physicochemical behavior:

Compound Structure pKa₁/pKa₂ Solubility (g/100 mL) Key Properties
This compound C₄H₆O₄ 4.2/5.6 8.3 (20°C) Non-toxic, non-immunogenic, pH 2.7
Fumaric acid C₄H₄O₄ 3.0/4.5 0.6 (25°C) Low solubility, used as food acidulant
Malic acid C₄H₆O₅ 3.4/5.1 55.8 (20°C) Hygroscopic, contributes to fruit sourness
Citric acid C₆H₈O₇ 3.1/4.7/6.4 59.2 (20°C) Tridentate chelator, dominant in citrus fruits
Oxalic acid C₂H₂O₄ 1.3/4.3 10.2 (20°C) High toxicity, forms insoluble metal salts

Key Observations :

  • Acidity and Solubility : this compound’s moderate acidity (pH 2.7) and solubility make it suitable for drug delivery systems, unlike fumaric acid’s low solubility or oxalic acid’s toxicity .

Economic and Environmental Impact

  • Market Position : Bio-based this compound is a 1,4-butanediol substitute, with a projected 90% annual market growth . Competitors like citric acid face saturation in food sectors .
  • Sustainability : Bio-production emits 72% less CO₂ than petrochemical methods, outperforming adipic acid (nylon precursor) and maleic anhydride derivatives .

Biological Activity

Succinic acid, a dicarboxylic acid with the chemical formula C4_4H6_6O4_4, is a key intermediate in various metabolic pathways. It plays significant roles in cellular metabolism and has garnered attention for its diverse biological activities, including antibacterial, immunomodulatory, and metabolic effects. This article will explore these activities, supported by case studies and research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. For instance, a study demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens, with diameter of inhibition zone (DIZ) values of 27.57 mm and 18.90 mm, respectively . The mechanism involves increased leakage of nucleic acids from bacterial cells treated with this compound, indicating potential damage to the cell membrane .

Table 1: Antibacterial Effects of this compound

BacteriaDIZ (mm)Nucleic Acid Leakage (fold increase)
Staphylococcus aureus27.572.12 (1× MIC), 2.55 (2× MIC), 2.60 (4× MIC)
Pseudomonas fluorescens18.901.88 (1× MIC), 2.00 (2× MIC), 1.97 (4× MIC)

2. Immunomodulatory Effects

This compound also influences immune responses, particularly in the context of infections involving anaerobic bacteria such as Bacteroides. Research indicates that this compound can inhibit neutrophil function at lower pH levels, which is significant in mixed intra-abdominal infections where such conditions prevail. At pH 5.5, this compound markedly reduced the phagocytic killing of Escherichia coli and impaired neutrophil migration and chemotaxis . This suggests that this compound may enhance the virulence of Bacteroides-containing infections by modulating immune responses.

3. Metabolic Effects

In metabolic studies, this compound has been shown to affect body weight and insulin sensitivity in animal models. In a study involving high-fat diet-induced obesity in mice, exogenous treatment with this compound improved mitochondrial function and reduced adiposity without positively affecting glucose regulation . This indicates its potential role as a therapeutic agent in metabolic disorders.

Table 2: Metabolic Effects of this compound in Animal Models

Study FocusEffect Observed
High-fat diet-induced obesityReduced adiposity; improved mitochondrial capacity
Insulin actionNo significant improvement noted

4. Case Studies

Case Study: this compound in Diabetes Management
A study investigated the effects of this compound monoethyl ester on diabetic mice, revealing insulinotropic properties that lowered blood glucose levels and improved redox balance . These findings suggest that this compound derivatives may have therapeutic potential in managing diabetes.

Case Study: this compound's Role in Neurodegenerative Diseases
In neurodegenerative models, this compound treatment led to improvements in motor behavior and cognitive functions, indicating its protective effects on mitochondrial oxidative phosphorylation dysfunction . This highlights its potential as a neuroprotective agent.

5. Industrial Applications

The production of this compound via microbial fermentation has been explored for its industrial relevance. Engineered strains such as Corynebacterium glutamicum and Issatchenkia orientalis have been developed to enhance this compound yields under low pH conditions, showcasing its potential for sustainable production methods .

Table 3: Microbial Production of this compound

MicroorganismProduction MethodYield (g/L)
Corynebacterium glutamicumFed-batch fermentation152.2
Issatchenkia orientalisPilot-scale fermentation63.1

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying succinic acid and resolving structural ambiguities in biological samples?

  • Methodology :

  • LC-MS/MS is the gold standard for precise quantification in complex matrices (e.g., fermentation broths or cellular extracts). It minimizes interference from co-eluting metabolites and provides high sensitivity .
  • NMR spectroscopy confirms structural identity and purity by analyzing chemical shifts (e.g., distinguishing this compound from its derivatives like fumaric or malic acid). For example, the characteristic doublet of doublets for methylene protons in 1^1H NMR resolves structural ambiguities .
  • FTIR rapidly identifies functional groups (e.g., carboxylate stretches at ~1700 cm1^{-1}) but lacks quantification capabilities .

Q. How can researchers experimentally validate this compound's role in the TCA cycle and energy metabolism?

  • Methodology :

  • Use 13^{13}C-labeled glucose or glycerol in isotopic tracer studies to track this compound synthesis via metabolic flux analysis (MFA). For example, 13^{13}C enrichment in succinate under anaerobic conditions confirms its role in reductive TCA pathways .
  • Knockout models (e.g., disrupting phosphoenolpyruvate carboxykinase) can isolate this compound's contribution to ATP synthesis in microbial systems .

Q. What parameters are critical for optimizing this compound production in batch fermentation?

  • Methodology :

  • pH control : Maintain near-neutral pH using MgCO3_3 (20–30 g/L) to stabilize enzymes like PEP carboxykinase .
  • Carbon source optimization : Compare glycerol, glucose, or agro-industrial waste (e.g., barley straw hydrolysate) for yield (YP/SY_{P/S}) and productivity (QPQ_P) using response surface methodology (RSM) .
  • CO2_2 supplementation : Adjust partial pressure (0.1–0.5 bar) to enhance carboxylation reactions; quantify flux via mass balance models .

Advanced Research Questions

Q. How can contradictory flux distributions in genome-scale metabolic models (GEMs) be resolved?

  • Methodology :

  • Validate in silico predictions (e.g., ATP yield) with chemostat experiments under controlled dilution rates. For Mannheimia succiniciproducens, discrepancies in PEP carboxylation flux were resolved by integrating transcriptomic data into GEMs .
  • Apply constraint-based reconstruction and analysis (COBRA) to reconcile gaps between predicted and observed succinate yields. Sensitivity analysis identifies critical reactions (e.g., malate dehydrogenase) requiring experimental validation .

Q. What strategies improve metabolic robustness in this compound-producing strains under industrial conditions?

  • Methodology :

  • Adaptive laboratory evolution (ALE) : Subject strains (e.g., Actinobacillus succinogenes) to gradual osmotic stress or substrate limitation to enhance tolerance .
  • CRISPR interference (CRISPRi) : Downregulate competing pathways (e.g., acetate formation) while overexpressing NADH-dependent malic enzyme to redirect flux toward succinate .

Q. How do Plackett-Burman and central composite designs (CCD) improve media optimization?

  • Methodology :

  • Screening phase (Plackett-Burman) : Test 8–10 variables (e.g., MgCO3_3, K2_2HPO4_4) in minimal media to identify significant factors (p<0.05p < 0.05). For Enterobacter sp., MgCO3_3 and glycerol were prioritized .
  • Optimization phase (CCD) : Refine concentrations using a quadratic model. A 17-run CCD for barley straw saccharification achieved 93.25% yield by optimizing enzyme loading (70 mg/g-glucan) and residence time (72 h) .

Q. What methodologies integrate techno-economic analysis (TEA) with bioprocess design?

  • Methodology :

  • Retro-TEA : Define target metrics (e.g., production cost < $1.50/kg) and reverse-engineer critical parameters (e.g., titer > 80 g/L, yield > 0.75 g/g). For sucrose-based processes, reducing downstream separation costs by 30% was identified as a key milestone .
  • Sensitivity analysis : Rank variables (e.g., feedstock price, fermentation time) using Monte Carlo simulations to prioritize R&D efforts .

Q. How can CO2_2 fixation pathways be leveraged to enhance this compound yield in gas-fermentation systems?

  • Methodology :

  • Gas-stripping reactors : Couple CO2_2 sparging with in situ product removal (ISPR) to alleviate end-product inhibition. For Saccharomyces cerevisiae strains, this increased yield by 22% .
  • Metabolic engineering : Introduce heterologous carbonic anhydrase to improve intracellular CO2_2 hydration rates, as demonstrated in E. coli knock-in models .

Q. Data Contradiction Analysis

Q. How to address discrepancies between predicted and observed this compound yields in kinetic models?

  • Methodology :

  • Parameter estimation : Use global fitting algorithms (e.g., Markov Chain Monte Carlo) to refine kinetic constants (e.g., KmK_m for PEP carboxykinase) from time-course data .
  • Model reduction : Eliminate non-identifiable parameters via principal component analysis (PCA) to improve predictive accuracy .

Q. What experimental frameworks resolve pH-dependent instability in this compound quantification?

  • Methodology :
  • Buffered extraction : Use phosphate-buffered saline (PBS, pH 7.4) to stabilize samples during LC-MS/MS analysis. Compare with unbuffered controls to quantify degradation rates .
  • Spike-and-recovery assays : Validate extraction efficiency under varying pH (4–9) to identify optimal conditions for biological matrices .

Properties

IUPAC Name

butanedioic acid
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InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
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InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(=O)O
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Molecular Formula

C4H6O4
Record name SUCCINIC ACID
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Related CAS

26776-24-9
Record name Butanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID6023602
Record name Butanedioic acid
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Molecular Weight

118.09 g/mol
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Physical Description

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid
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Boiling Point

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C
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Flash Point

160 °C (open cup)
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL
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Density

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC
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Vapor Pressure

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/
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Mechanism of Action

Succinate is an essential component of the Krebs or citric acid cycle and serves an electron donor in the production of fumaric acid and FADH2. It also has been shown to be a good "natural" antibiotic because of its relative acidic or caustic nature (high concentrations can even cause burns). Succinate supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism. Succinic acid has been shown to stimulate neural system recovery and bolster the immune system. Claims have also been made that it boosts awareness, concentration and reflexes.
Record name Succinic acid
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Impurities

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max
Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms

CAS No.

110-15-6
Record name SUCCINIC ACID
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Record name Succinic acid
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Record name Succinic acid [NF]
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Record name Succinic acid
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Record name succinic acid
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Record name succinic acid
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Record name Butanedioic acid
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Record name Succinic acid
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Record name SUCCINIC ACID
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Record name Succinic acid
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Melting Point

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C
Record name SUCCINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21038
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Record name Succinic acid
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Record name SUCCINIC ACID
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Record name SUCCINIC ACID
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Record name Succinic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000254
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.